2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
説明
2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one (CAS: 73251-21-5) is a heterocyclic compound featuring a tetrahydroisoquinoline core linked to a hydroxyacetone moiety. Its molecular formula is C₁₁H₁₃NO₂ (MW: 191.23 g/mol), with structural highlights including:
- A 1,2,3,4-tetrahydroisoquinoline ring system, which contributes to its aromatic and basic properties.
- A hydroxyl group at the C2 position of the ethanone side chain, enhancing polarity and hydrogen-bonding capacity .
- Key identifiers: SMILES
C1CN(CC2=CC=CC=C21)C(=O)CO, InChIKeyGAWPDYDIDUAIGZ-UHFFFAOYSA-N.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-11(14)12-6-5-9-3-1-2-4-10(9)7-12/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWPDYDIDUAIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73251-21-5 | |
| Record name | 2-hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.
科学的研究の応用
Neuropharmacology
THIQ derivatives have been studied for their potential neuropharmacological effects. They exhibit activity on dopaminergic systems, making them candidates for the treatment of neurodegenerative diseases like Parkinson's disease. A notable study indicated that certain THIQ derivatives could enhance dopamine receptor activity, which is crucial for improving motor function in Parkinsonian models .
Antidepressant Activity
Research has shown that THIQ compounds can act as serotonin reuptake inhibitors. This property suggests their potential use in treating depression and anxiety disorders. In a controlled study, a specific THIQ derivative demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
Anticancer Properties
Recent investigations into the anticancer properties of THIQ have revealed its ability to inhibit tumor growth. For instance, derivatives of THIQ were tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Asymmetric Synthesis
THIQ serves as a valuable intermediate in asymmetric synthesis. Its unique structure allows for catalytic reactions that produce chiral compounds essential in pharmaceuticals. A study highlighted the use of THIQ in the catalytic asymmetric addition of dialkylzinc to carbon-nitrogen double bonds, yielding high enantiomeric excesses .
Synthesis of Isoquinoline Derivatives
THIQ is utilized in synthesizing various isoquinoline derivatives through cyclization reactions. These derivatives are important for developing new drugs with enhanced biological activities. The synthesis methods often involve functional group modifications that leverage the hydroxyl group present in THIQ .
Data Table: Summary of Applications
Case Study 1: Neuropharmacological Effects
A study conducted on mice treated with a THIQ derivative showed improved motor coordination and reduced symptoms of Parkinson’s disease compared to control groups. The compound was administered over four weeks, leading to a significant increase in dopamine levels in the striatum.
Case Study 2: Antidepressant Efficacy
In a double-blind trial involving patients with major depressive disorder, a THIQ-based medication was found to reduce symptoms significantly after eight weeks of treatment compared to placebo groups. Patient assessments indicated improved mood and reduced anxiety levels.
作用機序
The mechanism of action of 2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibiting the growth of pathogens or protecting neurons from damage .
類似化合物との比較
1-(3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone (CAS: 14028-67-2)
Structural Differences :
Physicochemical Properties :
| Property | Target Compound | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone |
|---|---|---|
| H-Bond Donors | 1 (hydroxyl group) | 0 |
| Polarity | Higher (due to -OH) | Lower |
| Predicted CCS (Ų) 1 | 141.3 ([M+H]+), 142.7 ([M-H]-) | N/A |
Functional Implications :
Sulfonyl-Modified Tetrahydroisoquinoline Derivatives
A structurally distinct analogue, (1S,4R)-1-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, demonstrates the versatility of the tetrahydroisoquinoline scaffold. Key differences include:
- Replacement of the hydroxyacetone group with a sulfonyl-methyl-bicycloheptanone moiety.
- This modification introduces bulkier, lipophilic groups , likely altering bioavailability and target selectivity compared to the hydroxyacetone derivative.
Key Research Findings and Data Gaps
- Collision Cross Section (CCS) Data : The target compound’s CCS values (e.g., 141.3 Ų for [M+H]+) provide insights into its gas-phase ion mobility, useful for mass spectrometry-based identification. Comparable data for analogues are lacking, limiting direct analytical comparisons.
生物活性
2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one (commonly referred to as THIQ) is a compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, including neuroprotective effects, anti-inflammatory properties, and interactions with neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of THIQ, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C11H13NO2
- SMILES : C1CN(CC2=CC=CC=C21)C(=O)CO
- InChIKey : GAWPDYDIDUAIGZ-UHFFFAOYSA-N
The structural features of THIQ suggest potential interactions with various biological targets, particularly in the central nervous system.
Biological Activity Overview
The biological activities of THIQ can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that THIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:
- Reduce oxidative stress : THIQ has demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells.
- Inhibit apoptosis : Studies suggest that THIQ can inhibit apoptotic pathways in neuronal cells, thereby promoting cell survival.
2. Interaction with Neurotransmitter Systems
THIQ influences neurotransmitter systems, particularly:
- Dopaminergic System : THIQ has been reported to enhance dopamine release and may have implications for treating conditions like Parkinson's disease.
- Serotonergic Activity : Some studies suggest that THIQ can modulate serotonin levels, which may contribute to its antidepressant-like effects.
3. Anti-inflammatory Properties
THIQ exhibits anti-inflammatory effects by:
- Inhibiting pro-inflammatory cytokines : Research has demonstrated that THIQ can downregulate the production of TNF-alpha and IL-6 in activated microglia.
- Modulating immune responses : Its ability to influence immune cell activity suggests potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Key Studies on THIQ
The mechanisms underlying the biological activities of THIQ are still being elucidated. However, several pathways have been proposed:
- Antioxidant Activity : The hydroxyl group in its structure is believed to play a critical role in its antioxidant capacity.
- Receptor Modulation : THIQ may interact with various receptors involved in neurotransmission, including dopamine and serotonin receptors.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Solvent | Ethanol/DCM | Balances polarity and solubility |
| Reaction Time | 4–6 hrs | Ensures completion without degradation |
Basic: How is this compound characterized spectroscopically?
Q. Methodological Approach :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 177.25 for related analogs) and fragmentation patterns .
- IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
Basic: What biological activities are associated with tetrahydroisoquinoline derivatives?
Tetrahydroisoquinolines exhibit:
Q. Key Bioactivity Data :
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Analog 2 | MAO-B | 134.35 ± 11.38 | |
| Analog 15 | MAO-A | 147.51 ± 14.87 |
Advanced: How is X-ray crystallography applied to resolve its crystal structure?
Q. Workflow :
Data Collection : Use single-crystal diffraction with synchrotron radiation.
Structure Solution : Employ SHELXD/SHELXE for phase determination .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Validation : Check R-factors (<5%) and geometry using CCDC tools.
Example : A related tetrahydroisoquinoline derivative (Acta Cryst. E67, o2721) showed intermolecular hydrogen bonds stabilizing the lattice .
Advanced: How can structural modifications enhance bioactivity?
Q. Structure-Activity Relationship (SAR) Strategies :
- Substitution at Position 7 : Introducing electron-withdrawing groups (e.g., -NO₂) increases antitumor potency by 30% .
- Ring Functionalization : Adding methoxy or halogen groups improves lipophilicity and blood-brain barrier penetration .
- Hybrid Molecules : Coupling with thiophene or benzamide moieties enhances target selectivity (e.g., IC₅₀ reduction to 148 μM) .
Q. Design Table :
| Modification | Bioactivity Change | Mechanism |
|---|---|---|
| 7-Nitro group | ↑ Antitumor | DNA intercalation |
| 4-Fluorophenyl | ↑ MAO inhibition | Enhanced binding affinity |
Advanced: How to address contradictions in biological data (e.g., IC₅₀ variability)?
Q. Resolution Workflow :
Assay Standardization : Use internal controls (e.g., phenylephrine) to normalize activity measurements .
Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates (p < 0.05) .
Mechanistic Validation : Confirm target engagement via enzyme kinetics or cellular uptake studies .
Case Study : Discrepancies in IC₅₀ values for MAO inhibitors were resolved by adjusting assay pH (7.4 vs. 6.8) .
Advanced: What methods ensure compound purity for pharmacological studies?
Q. Analytical Workflow :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time compared to standards .
- TLC : Monitor reaction progress with silica gel plates (Rf = 0.3–0.5) .
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
Q. Impurity Profiling :
| Impurity Source | Mitigation Strategy |
|---|---|
| Unreacted precursors | Column chromatography |
| Oxidation byproducts | Inert atmosphere (N₂/Ar) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
